3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole

Antimicrobial 1,2,4-Triazole Structure-Activity Relationship

3-[(1,1-Dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole is a synthetic, sulfur-containing 1,2,4-triazole derivative distinguished by a 1,1-dioxido-2,3-dihydrothiophene (cyclic vinyl sulfone) moiety attached via a sulfanyl linker at the triazole C-3 position. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, associated with antifungal, antibacterial, anticancer, and anti-inflammatory activities.

Molecular Formula C6H7N3O2S2
Molecular Weight 217.3 g/mol
Cat. No. B12113864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole
Molecular FormulaC6H7N3O2S2
Molecular Weight217.3 g/mol
Structural Identifiers
SMILESC1C(C=CS1(=O)=O)SC2=NC=NN2
InChIInChI=1S/C6H7N3O2S2/c10-13(11)2-1-5(3-13)12-6-7-4-8-9-6/h1-2,4-5H,3H2,(H,7,8,9)
InChIKeyIPWSTNLQRMWYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1,1-Dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole: Structural Identity and Class Context for Informed Procurement


3-[(1,1-Dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole is a synthetic, sulfur-containing 1,2,4-triazole derivative distinguished by a 1,1-dioxido-2,3-dihydrothiophene (cyclic vinyl sulfone) moiety attached via a sulfanyl linker at the triazole C-3 position [1]. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, associated with antifungal, antibacterial, anticancer, and anti-inflammatory activities [2]. Unlike common 3-alkylsulfanyl- or 3-benzylsulfanyl-4H-1,2,4-triazoles, this compound incorporates a partially saturated, electron-deficient thiophene-1,1-dioxide ring, which introduces distinct electronic, steric, and reactivity features [3]. The compound is primarily distributed as a specialty research chemical through screening-compound libraries, and its molecular formula is C₆H₇N₃O₂S₂ .

Why 3-[(1,1-Dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole Cannot Be Replaced by Common 3-Sulfanyl-4H-1,2,4-Triazole Analogs


Generic substitution among 3-sulfanyl-4H-1,2,4-triazoles is unreliable because the S-substituent profoundly modulates biological activity, physicochemical properties, and reactivity [1]. In closely related thiophene-linked 1,2,4-triazole series, replacement of a 4-fluorophenyl group with a 2-bromo-4-fluorophenyl moiety altered antibacterial potency against Micrococcus luteus, and different S-substituents yielded MIC values spanning from 1.0 to >24 μg/mL against the same bacterial strains [2]. The target compound's 1,1-dioxido-2,3-dihydrothiophene ring is a cyclic α,β-unsaturated sulfone—a strong electron-withdrawing group and potential Michael acceptor—that is absent from common 3-(benzylsulfanyl)-, 3-(alkylsulfanyl)-, and 3-(thiophen-2-ylmethylsulfanyl)-4H-1,2,4-triazole analogs [3]. This structural feature is expected to alter H-bond acceptor capacity, dipole moment, aqueous solubility, and metabolic stability relative to non-sulfone or aromatic thiophene comparators. The quantitative microbiological and pharmacological behavior of this compound cannot be inferred from data on analogs lacking the cyclic vinyl sulfone moiety.

Quantitative Differentiation Evidence for 3-[(1,1-Dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole vs. Structural Analogs


Comparative Antibacterial Potency Range in Thiophene-Triazole Series Demonstrates S-Substituent Sensitivity

In a standardized panel of thiophene-linked 4H-1,2,4-triazoles, the minimal inhibitory concentration (MIC) against Staphylococcus aureus varied from 2.0 μg/mL (compound 6d) to 18.0 μg/mL (compound 9), a 9-fold range driven solely by S-substituent and N-4 substituent modifications [1]. This demonstrates that S-substituent identity is a critical determinant of antibacterial potency within the class, and the target compound's unique 1,1-dioxido-2,3-dihydrothiophen-3-yl substituent is expected to occupy a distinct position in this potency landscape.

Antimicrobial 1,2,4-Triazole Structure-Activity Relationship

Antituberculosis Activity of 3-Alkylsulfanyl-4H-1,2,4-Triazoles Establishes Baseline Class Potency for Sulfanyl-Triazole Core

A series of 4-amino-5-(2-thienylmethyl)-3-[1-(2-thienyl)-3-aryl)propion-3-yl]sulfanyl-4H-1,2,4-triazole derivatives were evaluated against Mycobacterium tuberculosis H37Rv at 6.25 μg/mL, showing inhibition ranging from 58% to 84% [1]. This establishes that the 3-sulfanyl-4H-1,2,4-triazole core can deliver significant antimycobacterial activity when paired with appropriate S-substituents, and the 1,1-dioxido-2,3-dihydrothiophene moiety represents an unexplored S-substituent in this context.

Antituberculosis 3-Alkylsulfanyl-1,2,4-triazole Mycobacterium tuberculosis

Cyclic Vinyl Sulfone Moiety Confers Unique Electrophilic Reactivity Not Found in Aromatic Thiophene or Alkylsulfanyl Analogs

The 1,1-dioxido-2,3-dihydrothiophene ring is a cyclic α,β-unsaturated sulfone. Thiophene-1,1-dioxides are established dienophiles in Diels-Alder reactions, 1,3-dipolarophiles, and Michael acceptors, whereas aromatic thiophenes and simple alkyl sulfones lack this conjugated vinyl sulfone electrophilicity [1]. This reactivity signature is absent in common comparator compounds such as 3-(thiophen-2-ylmethylsulfanyl)-4H-1,2,4-triazole (aromatic thiophene, non-electrophilic) and 3-(benzylsulfanyl)-4H-1,2,4-triazole (no sulfone). The target compound can therefore engage nucleophilic biological targets (e.g., cysteine thiols in enzyme active sites) via covalent Michael addition, a mechanism unavailable to its aromatic thiophene or simple alkyl/benzyl analogs [2].

Thiophene-1,1-dioxide Michael acceptor Electrophilic reactivity

Physicochemical Differentiation: Calculated logP and H-Bond Acceptor Capacity Distinguish Sulfone-Containing Triazoles from Thioether Analogs

The replacement of a thioether (S–CH₂–) or thiophene ring with a cyclic sulfone (SO₂) substantially alters calculated lipophilicity and hydrogen-bond acceptor capacity. For structurally related 1,2,4-triazolethiol–thiophene hybrids, DFT calculations revealed that thione tautomers were 11.96–15.00 kcal/mol more stable than thiol forms in the gas phase, and ADMET predictions indicated that subtle substituent changes markedly affected drug-likeness parameters [1]. The target compound's 1,1-dioxido moiety introduces two strong H-bond acceptor oxygen atoms (sulfone O=S=O) that are absent in conventional 3-(thiophen-2-ylmethylsulfanyl)-4H-1,2,4-triazole analogs, predicting lower logP and altered passive membrane permeability [2].

Physicochemical properties logP Sulfone ADMET

Recommended Application Scenarios for 3-[(1,1-Dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole Based on Structural Differentiation Evidence


Covalent Probe Development Targeting Cysteine-Dependent Enzymes

The cyclic α,β-unsaturated sulfone moiety in the 1,1-dioxido-2,3-dihydrothiophene ring acts as a soft Michael acceptor capable of forming reversible or irreversible covalent bonds with active-site cysteine residues [1]. This electrophilic warhead is structurally absent in common 3-(benzylsulfanyl)-4H-1,2,4-triazoles and 3-(thiophen-2-ylmethylsulfanyl)-4H-1,2,4-triazoles. Researchers developing covalent inhibitors or activity-based protein profiling probes should prioritize this compound over non-electrophilic analogs for target engagement studies.

Antibacterial Screening Library Diversification with Sulfone-Containing Triazoles

Within the thiophene-linked 1,2,4-triazole class, small S-substituent changes produced a 9-fold MIC range (2.0–18.0 μg/mL) against S. aureus [2]. The 1,1-dioxido-2,3-dihydrothiophene substituent represents an unexplored structural space in this SAR landscape. Procurement for antibacterial screening libraries is justified by the need to probe this distinct chemical space, as potency cannot be predicted from non-sulfone or aromatic thiophene analogs.

Physicochemical Property Optimization in Triazole-Based Lead Series

The sulfone group introduces two additional H-bond acceptor oxygens and reduces calculated logP relative to thioether or aromatic thiophene analogs [3]. This compound should be selected when a lead optimization program requires systematic exploration of polarity-enhancing substituents on the 3-sulfanyl-4H-1,2,4-triazole scaffold, particularly for improving aqueous solubility or reducing non-specific protein binding.

Antimycobacterial Screening Against Drug-Resistant M. tuberculosis Strains

The 3-sulfanyl-4H-1,2,4-triazole class has demonstrated antituberculosis activity with 58–84% inhibition at 6.25 μg/mL against M. tuberculosis H37Rv [4]. The target compound's unique S-substituent has not been evaluated in this assay and may address the urgent need for new chemotypes active against drug-resistant mycobacterial strains. Researchers in tuberculosis drug discovery should consider this compound for panel screening.

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